2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a 3-bromophenyl group. The acetamide side chain is attached to the pyridazinone nitrogen and further substituted with a 2,4,6-trimethylphenyl (mesityl) group.
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-13-9-14(2)21(15(3)10-13)23-19(26)12-25-20(27)8-7-18(24-25)16-5-4-6-17(22)11-16/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMISJBXZVJOUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. The final step involves the acylation of the pyridazinone with 2,4,6-trimethylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Bromophenyl Intermediate : Achieved through electrophilic halogenation of phenol.
- Construction of the Dihydropyridazinone Ring : Cyclization under controlled conditions.
- Coupling with Acetamide Moiety : Final coupling under suitable reaction conditions.
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, facilitating the development of new chemical entities.
Biology
Research indicates that 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary data suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action involves binding to target proteins and modulating biochemical pathways.
Industry
In industrial applications, this compound is utilized as an intermediate in pharmaceutical production and the development of new materials. Its unique properties make it suitable for creating innovative products.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Electronic Effects : The 3-bromo substituent in the target compound increases electron-withdrawing character compared to methoxy (electron-donating) in or hydrogen in TMPA . This may enhance electrophilic interactions in biological targets.
Crystallographic and Conformational Analysis
highlights that substitution patterns on the acetamide side chain influence molecular packing and hydrogen-bonding networks. For example:
- TMPA (unsubstituted acetamide) forms planar hydrogen-bonded dimers via N–H···O interactions.
- The pyridazinone core in the target compound likely adopts a puckered conformation, as seen in similar dihydropyridazines .
Biological Activity
The compound 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure that includes a bromophenyl group and a dihydropyridazinone ring, which are believed to contribute significantly to its biological effects.
Chemical Structure and Properties
- Molecular Formula : C17H18BrN3O2
- Molecular Weight : 368.25 g/mol
The presence of the bromophenyl moiety enhances its binding affinity to biological targets, while the dihydropyridazinone core is thought to modulate various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group is likely responsible for enhancing binding affinity to target proteins, while the dihydropyridazinone core may modulate various biochemical pathways. This interaction can lead to significant therapeutic effects, particularly in oncology and antimicrobial applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies on related compounds have shown that they can inhibit cancer cell invasion and tumor growth in vitro and in vivo models. Specifically, a related bromo-coumarin derivative was found to significantly reduce tumor growth in nude mice models grafted with human cancer cell lines (HT1080 and MDA-MB231) when administered intraperitoneally .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Research has shown that derivatives with similar frameworks can exhibit activity against multidrug-resistant pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Case Studies and Research Findings
Several studies have characterized the biological activities of similar compounds:
- Anticancer Activity : A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent anticancer activity. Compounds with halogen substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts .
- Antimicrobial Screening : In another study, derivatives were screened against clinically significant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective inhibition of growth in resistant strains .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
